1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Description
1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with sec-butyl, chloro, and trifluoropropoxy groups
Properties
IUPAC Name |
1-butan-2-yl-4-chloro-3-(3,3,3-trifluoropropoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O/c1-3-8(2)17-6-9(12)10(16-17)7-18-5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWAFTHXZTYTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the sec-Butyl Group: Alkylation of the pyrazole ring with sec-butyl halide in the presence of a base such as potassium carbonate.
Chlorination: Introduction of the chloro group can be done using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoropropoxy Group: This step involves the reaction of the pyrazole derivative with 3,3,3-trifluoropropyl bromide in the presence of a base.
Industrial Production Methods: Industrial production may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of each step.
Chemical Reactions Analysis
Types of Reactions: 1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the chloro group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Pyrazole derivatives with various substituents replacing the chloro group.
Scientific Research Applications
1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals such as herbicides and insecticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoropropoxy group can enhance binding affinity and selectivity.
Chemical Reactivity: The presence of electron-withdrawing groups like chloro and trifluoropropoxy can influence the reactivity of the pyrazole ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
1-sec-butyl-4-chloro-3-methyl-1H-pyrazole: Lacks the trifluoropropoxy group, which may result in different reactivity and biological activity.
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Similar structure but with a shorter trifluoroalkyl chain, potentially affecting its properties.
Uniqueness: 1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the presence of the trifluoropropoxy group, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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